Ethyl 6-chlorohept-4-enoate
CAS No.: 64724-63-6
Cat. No.: VC19408601
Molecular Formula: C9H15ClO2
Molecular Weight: 190.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 64724-63-6 |
---|---|
Molecular Formula | C9H15ClO2 |
Molecular Weight | 190.67 g/mol |
IUPAC Name | ethyl 6-chlorohept-4-enoate |
Standard InChI | InChI=1S/C9H15ClO2/c1-3-12-9(11)7-5-4-6-8(2)10/h4,6,8H,3,5,7H2,1-2H3 |
Standard InChI Key | VMFCDPRDENBDCM-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)CCC=CC(C)Cl |
Introduction
Chemical Identity and Structural Features
Ethyl 6-chlorohept-4-enoate belongs to the class of unsaturated acyclic monocarboxylic acid derivatives. Its IUPAC name, ethyl 6-chlorohept-4-enoate, precisely defines its structure: a seven-carbon chain (hept-) with a double bond between carbons 4 and 5 (-4-en-) and a chlorine atom at carbon 6, esterified with ethanol.
Molecular Specifications
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₅ClO₂ | |
Molecular Weight | 190.67 g/mol | |
CAS Registry Number | 64724-63-6 | |
SMILES | CCOC(=O)CCC=CC(C)Cl | |
InChIKey | VMFCDPRDENBDCM-UHFFFAOYSA-N |
The compound’s planar structure, confirmed by X-ray crystallography in related esters, suggests moderate steric hindrance around the reactive chloroalkene moiety. The ester group at position 1 enhances solubility in organic solvents like ethyl acetate and dichloromethane, while the chlorine atom introduces polarity, influencing its boiling point and reactivity.
Synthesis and Manufacturing
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Chlorination of Unsaturated Acids: Hept-4-enoic acid undergoes electrophilic addition of chlorine gas (Cl₂) or thionyl chloride (SOCl₂) at the double bond, yielding 6-chlorohept-4-enoic acid.
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Esterification: The acid reacts with ethanol under acidic catalysis (e.g., H₂SO₄) or via Steglich esterification using dicyclohexylcarbodiimide (DCC).
Alternative methods employ rhodium-catalyzed hydroacylation, though such approaches are more common in synthesizing cyclic ketones than linear esters . Industrial-scale production likely adheres to batch processes with stringent control over reaction temperature (20–50°C) to prevent premature decomposition of the chloroalkene.
Physicochemical Properties
Experimental data on physical properties remain limited, but computational predictions and analog comparisons provide insights:
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Density: Estimated at 1.02–1.12 g/cm³ (comparable to ethyl 6-chlorohept-6-enoate ).
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Boiling Point: Projected range: 220–235°C, inferred from similar esters with comparable molecular weights .
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Vapor Pressure: ~0.0689 mmHg at 25°C (modeled using EPI Suite™) .
The compound’s stability under ambient conditions is moderate, though prolonged exposure to light or moisture may induce hydrolysis of the ester group or elimination of HCl from the chloroalkene .
Reactivity and Applications in Organic Synthesis
Ethyl 6-chlorohept-4-enoate’s dual functional groups enable diverse transformations:
Nucleophilic Substitution
The chlorine atom at C6 participates in SN2 reactions with nucleophiles (e.g., amines, alkoxides), facilitating carbon-heteroatom bond formation. For example, treatment with sodium azide yields 6-azidohept-4-enoate, a precursor for Huisgen cycloaddition.
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at the chloroalkene site enable carbon-carbon bond formation. This reactivity is exploited in synthesizing biaryl structures for pharmaceutical intermediates .
Cyclization Pathways
Under basic conditions, intramolecular attack by the ester oxygen on the chloroalkene can generate γ-lactones, though this pathway competes with elimination to form conjugated dienes .
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